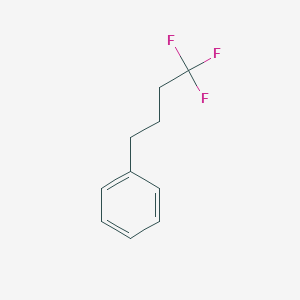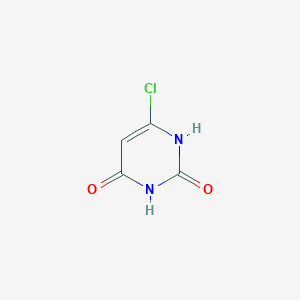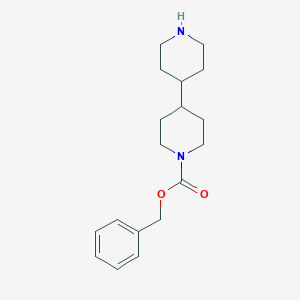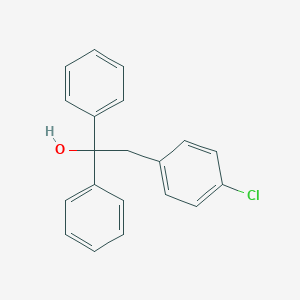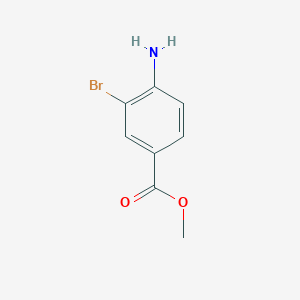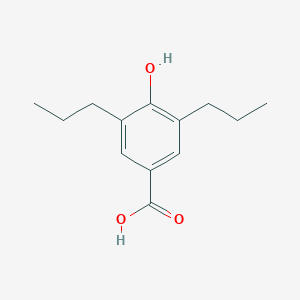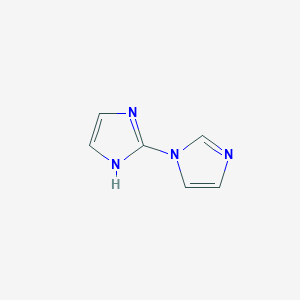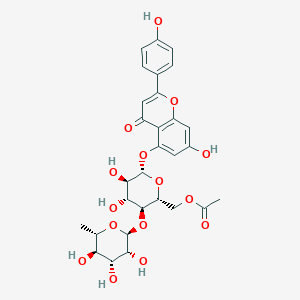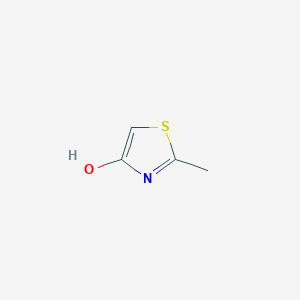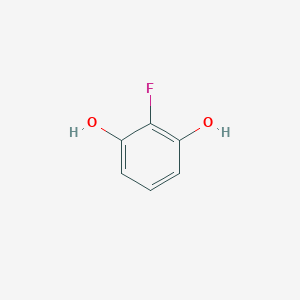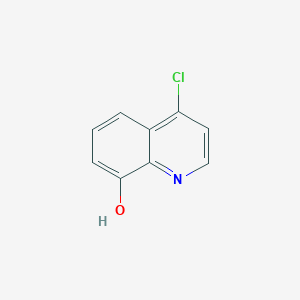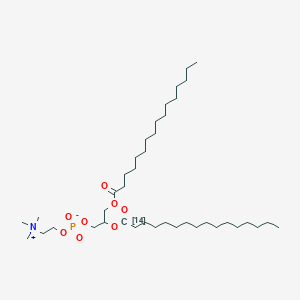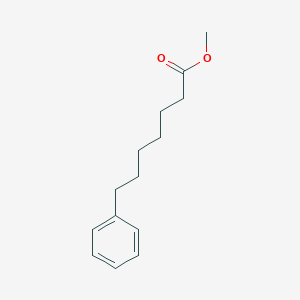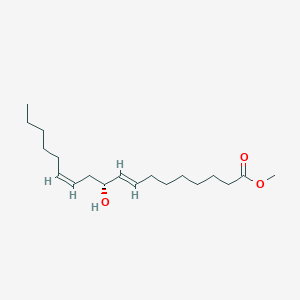
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester, commonly known as HODE, is a bioactive lipid molecule that is synthesized from linoleic acid, which is an essential fatty acid. HODE has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects.
Wissenschaftliche Forschungsanwendungen
HODE has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. HODE also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation and metastasis. Moreover, HODE has anti-oxidative effects by scavenging reactive oxygen species and reducing oxidative stress. HODE has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of HODE is not fully understood. However, it has been suggested that HODE exerts its biological activities through different signaling pathways, including NF-κB, MAPK, and PI3K/Akt. HODE also regulates the expression of different genes involved in inflammation, cancer, and oxidative stress.
Biochemische Und Physiologische Effekte
HODE has been found to have different biochemical and physiological effects. It regulates the expression of different enzymes involved in fatty acid metabolism, including acyl-CoA synthetase, acyl-CoA oxidase, and carnitine palmitoyltransferase. HODE also regulates the expression of different transporters involved in lipid metabolism, including ABCA1 and ABCG1. Moreover, HODE has been found to regulate the expression of different receptors involved in inflammation, including Toll-like receptor 4 and G protein-coupled receptor 120.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HODE in lab experiments is its bioactivity and specificity. HODE can be used to study different biological processes, including inflammation, cancer, and oxidative stress. However, one of the limitations of using HODE in lab experiments is its stability. HODE is susceptible to oxidation and degradation, which may affect its bioactivity and purity.
Zukünftige Richtungen
There are several future directions for HODE research. One of the future directions is to study the role of HODE in different diseases, including cardiovascular diseases and neurodegenerative diseases. Another future direction is to develop HODE-based therapies for the treatment of different diseases. Moreover, future research should focus on the development of more efficient and sustainable methods for the synthesis of HODE.
Conclusion:
In conclusion, HODE is a bioactive lipid molecule that has various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects. HODE can be synthesized from linoleic acid using different methods, including enzymatic and chemical methods. HODE has potential therapeutic applications in the treatment of different diseases. However, more research is needed to fully understand the mechanism of action and the potential therapeutic applications of HODE.
Synthesemethoden
HODE can be synthesized from linoleic acid using different methods, including enzymatic and chemical methods. Enzymatic synthesis is a green and efficient method that uses lipases as catalysts to convert linoleic acid into HODE. Chemical synthesis involves the oxidation of linoleic acid using different oxidizing agents, such as ozone, permanganate, and singlet oxygen. The yield and purity of HODE depend on the synthesis method used.
Eigenschaften
CAS-Nummer |
107173-59-1 |
|---|---|
Produktname |
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester |
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl (8E,10R,12Z)-10-hydroxyoctadeca-8,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1 |
InChI-Schlüssel |
ISETZCKSNCMUSG-IBQNDLHXSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@H](/C=C/CCCCCCC(=O)OC)O |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
Kanonische SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
Synonyme |
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



